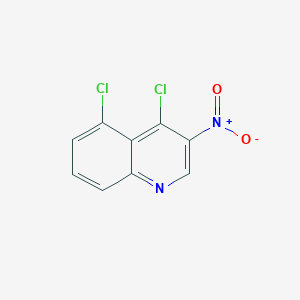

4,5-Dichloro-3-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl2N2O2 |

|---|---|

Molecular Weight |

243.04 g/mol |

IUPAC Name |

4,5-dichloro-3-nitroquinoline |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-2-1-3-6-8(5)9(11)7(4-12-6)13(14)15/h1-4H |

InChI Key |

WTWXPHUIJJLRQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Green Chemistry Considerations in Quinoline Synthesis

Traditional methods for synthesizing quinolines, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, strong acids, toxic oxidizing agents, and high temperatures, leading to significant environmental concerns. researchgate.netbldpharm.com In response, the principles of green chemistry have been increasingly applied to develop more sustainable and efficient synthetic protocols. These modern approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies in quinoline (B57606) synthesis include the use of alternative energy sources like microwaves and ultrasound, the application of environmentally benign solvents and catalysts, and the development of one-pot multicomponent reactions. datapdf.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. Current time information in Bangalore, IN.researchgate.net The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group, has been adapted using microwave conditions. researchgate.netresearchgate.net For example, using a reusable solid acid catalyst like Nafion NR50 in ethanol (B145695) under microwave irradiation provides an efficient and eco-friendly route to polysubstituted quinolines. researchgate.netresearchgate.net

Nanocatalysis: The use of nanocatalysts is a rapidly growing area in green synthesis due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and selectivity. google.comnih.gov These catalysts can facilitate reactions under milder conditions and are often reusable, reducing waste and cost. google.com For instance, zinc oxide (ZnO) nanoparticles have been employed for the synthesis of substituted quinolines under solvent-free conditions. nih.gov Similarly, cobalt or copper-doped carbon aerogels have been used as catalysts in the Friedländer reaction, affording high yields under mild, solvent-free conditions. bldpharm.com

Green Solvents and Catalysts: Replacing hazardous organic solvents and toxic catalysts is a central goal of green chemistry.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. The synthesis of pyrimido[4,5-b]quinolones has been achieved in water using p-toluenesulfonic acid (p-TSA) as a catalyst. bldpharm.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a safer alternative to volatile organic solvents. Current time information in Bangalore, IN. The Skraup reaction has been successfully performed using an ionic liquid medium under microwave irradiation. acs.org

Deep Eutectic Solvents (DESs): These are mixtures of two or more components that form a low-melting eutectic mixture and are considered green solvents. Current time information in Bangalore, IN.

Biocatalysts: Enzymes and whole-cell systems offer high selectivity under mild conditions. Malic acid, a bio-based acid, has been used as a catalyst for quinoline synthesis. bldpharm.com

Electrochemical Synthesis: Electrosynthesis represents a particularly green approach by replacing chemical oxidants or reductants with electricity. A recently developed method for quinoline synthesis via an electrochemical Friedländer reaction uses a constant electric current to drive the reaction of nitro compounds. researchgate.net This reagent-free method operates under mild conditions in aqueous media, utilizes recyclable nickel foam electrodes, and demonstrates high atom economy and low energy consumption. researchgate.net

Below is a table summarizing various green chemistry approaches for quinoline synthesis.

| Green Methodology | Catalyst/Medium | Reaction Type | Key Advantages |

| Microwave-Assisted | Nafion NR50 (solid acid) in Ethanol | Friedländer Synthesis | Reduced reaction time, high yields, reusable catalyst. researchgate.netresearchgate.net |

| Nanocatalysis | ZnO Nanoparticles | Friedländer Annulation | Solvent-free conditions, good yields. google.comnih.gov |

| Nanocatalysis | Fe₃O₄ NP-cell | Three-component reaction | Use of water as a green solvent, high yields, reusable catalyst. google.com |

| Green Solvents | Water | p-TSA catalyzed one-pot synthesis | Environmentally benign, good to high yields. bldpharm.com |

| Ionic Liquids | 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulphate | Three-component reaction | Reusable and eco-friendly catalyst, short reaction time, high yields. bldpharm.com |

| Electrosynthesis | Nickel foam cathode, graphite (B72142) anode | Electrochemical Friedländer | Reagent-free, mild aqueous conditions, high atom economy, avoids hazardous reductants. researchgate.net |

Reactivity and Derivatization Chemistry of 4,5 Dichloro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Atoms

The presence of the electron-withdrawing nitro group at the 3-position significantly activates the quinoline (B57606) ring towards nucleophilic attack. This effect is particularly pronounced at the C4 and C5 positions, where the chlorine atoms are located, making them susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The reaction of 4,5-dichloro-3-nitroquinoline with amines is a primary method for the synthesis of substituted aminoquinolines. The chlorine atom at the C4 position is generally more reactive towards nucleophilic displacement than the one at C5, a common feature in quinoline chemistry. This regioselectivity is attributed to the greater activation by the adjacent nitro group and the inherent reactivity of the 4-position in the quinoline ring. For instance, the reaction of 4-chloro-3-nitroquinolines with various amines leads to the corresponding 4-amino-3-nitroquinoline derivatives. acs.org The reaction of 2,4,6-trichloro-3-nitroquinoline (B15064179) with ammonia (B1221849) results in the selective substitution of the C4-chloro group, yielding 2,6-dichloro-3-nitroquinolin-4-amine. vu.nl Similarly, treatment of 2,4-dichloro-3-nitroquinoline (B146357) with aqueous ammonia affords 2-chloro-3-nitroquinolin-4-amine (B172170) regioselectively. nih.gov

In some cases, the reaction conditions can be tuned to achieve substitution at other positions or even disubstitution. The reaction of 4,7-dichloro-1,10-phenanthrolines with bulky nucleophiles like 9H-carbazole can lead to diamino products with high yields. mdpi.com While not directly involving this compound, this highlights the potential for multiple amination reactions on activated heterocyclic systems.

Table 1: Examples of Amination Reactions on Chloro-nitroquinolines

| Starting Material | Reagent | Product | Reference |

| 4-Chloro-3-nitroquinoline | Ammonia, Aniline, 3-diethylamino-2-hydroxypropylamine | 4-Amino-, 4-anilino-, and 4-(3-diethylamino-2-hydroxypropylamino)-3-nitroquinoline derivatives | acs.org |

| 2,4,6-Trichloro-3-nitroquinoline | Ammonia | 2,6-Dichloro-3-nitroquinolin-4-amine | vu.nl |

| 2,4-Dichloro-3-nitroquinoline | 28% aq. Ammonia | 2-Chloro-3-nitroquinolin-4-amine | nih.gov |

Analogous to amination, this compound is expected to react with oxygen- and sulfur-containing nucleophiles. Alkoxides and phenoxides can displace the chloro substituents to form the corresponding ether derivatives. Thiolates can be employed to introduce sulfur functionalities. The principles of SNAr suggest that the C4-chloro atom would be the primary site of attack. For example, the reaction of 4,7,8-trichloro-6-nitroquinoline with cesium carbonate and ethyl sulfate (B86663) in DMF leads to the formation of 7,8-dichloro-4-ethoxy-6-nitroquinoline. clockss.org This demonstrates the feasibility of introducing oxygen nucleophiles onto a chloro-nitroquinoline scaffold.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct substitution of hydrogen atoms in electron-deficient aromatic rings, such as nitroquinolines. researchgate.netwikipedia.org This reaction typically involves the use of a nucleophile bearing a leaving group. organic-chemistry.org For nitroquinolines, VNS reactions often occur at positions ortho or para to the nitro group. researchgate.netcdnsciencepub.comcdnsciencepub.com

In the case of this compound, the presence of chloro substituents introduces a competitive pathway, SNAr. The outcome of the reaction with a given nucleophile depends on the relative rates of VNS and SNAr. mdpi.com It is known that VNS can often proceed much faster than SNAr. mdpi.com For instance, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide was reported to be complex, with evidence for both VNS and SNAr pathways. mdpi.com The study of various nitroquinolines with 4-amino-1,2,4-triazole (B31798) in a basic medium showed that amination occurred predominantly at the ortho position to the nitro group, except for 8-nitroquinoline (B147351) which reacted at the para position. researchgate.netcdnsciencepub.com

Reduction Chemistry of the Nitro Group to Amino and Other Functionalities

The nitro group of this compound can be readily reduced to an amino group, providing a route to 3-amino-4,5-dichloroquinoline. This transformation is crucial for further derivatization and the synthesis of various heterocyclic systems. A variety of reducing agents can be employed for this purpose. Mild conditions using stannous chloride are effective for the reduction of various nitroquinolines to the corresponding aminoquinolines, tolerating other functional groups like halogens. mdpi.com Other common methods include catalytic hydrogenation (e.g., with H2/Pd) or the use of iron powder in the presence of an acid or ammonium (B1175870) chloride. clockss.orgcas.ac.cn The choice of reducing agent can sometimes influence the outcome, especially in the presence of multiple reducible functional groups. For example, the reduction of 3,3′-dinitro-4,4′-biquinolyl can lead to different products depending on the reducing agent used. rsc.org

Table 2: Reagents for the Reduction of Nitroquinolines

| Reducing Agent | Reference |

| Stannous chloride | mdpi.com |

| Iron powder / Ammonium chloride | cas.ac.cn |

| Catalytic Hydrogenation (e.g., H2/Pd) | clockss.org |

| Hydrazine with sodium hydroxide | rsc.org |

| Bis(pinacolato)diboron (B2pin2) | doi.org |

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of the deactivating nitro group and chloro substituents on this compound makes such reactions challenging. Nitration of quinoline itself typically occurs at the 5- and 8-positions. However, the existing nitro group at C3 would strongly direct any incoming electrophile to the benzene (B151609) ring of the quinoline system. The nitration of substituted quinolines, such as 4-hydroxyquinoline (B1666331), with nitric acid leads to the formation of the 3-nitro derivative. acs.org The nitration of 2,6-dichloroquinoline (B154368) results in the introduction of a nitro group at the 5-position. For polyfluorinated quinolines, nitration can lead to 5-nitro and/or 8-nitro derivatives if these positions are unsubstituted. researchgate.net These examples suggest that further electrophilic substitution on this compound, if it were to occur, would likely take place on the benzene ring, at positions C6, C7, or C8, with the specific position being influenced by the directing effects of the existing substituents.

Cross-Coupling Reactions and Organometallic Transformations (e.g., Suzuki, Sonogashira)

The chloro substituents on this compound serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the quinoline core. While specific examples for this compound are not prevalent in the provided search results, the general reactivity of chloroquinolines in such transformations is well-established. For instance, 3-bromo-5-nitroquinoline (B169932) undergoes Suzuki coupling with arylboronic acids. cas.ac.cn This indicates that the chloro groups in this compound, particularly the more reactive C4-chloro, should be amenable to cross-coupling reactions under appropriate catalytic conditions. These reactions would provide access to a diverse range of substituted quinoline derivatives that would be difficult to synthesize through other methods.

Cyclization and Annulation Reactions Utilizing this compound as a Precursor

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. The presence of reactive chloro substituents and an activating nitro group facilitates the introduction of functionalities that can subsequently undergo intramolecular ring closure.

A significant application involves the synthesis of imidazo[4,5-c]quinoline derivatives. The process commences with the selective nucleophilic substitution of the chlorine atom at the C-4 position. For instance, 2,4-dichloro-3-nitroquinoline (a constitutional isomer of the title compound, often used in related syntheses) reacts with amino alcohols like 1-amino-2-methyl-2-propanol in the presence of triethylamine. google.com This initial substitution is followed by the reduction of the nitro group to an amine, creating a 1,2-diamine system on the quinoline core. This diamino intermediate is then cyclized using reagents such as triethyl orthoformate to construct the imidazole (B134444) ring, yielding a 4-chloro-1H-imidazo[4,5-c]quinoline. google.com These compounds are precursors to potent immune response modifiers. google.comnih.gov

Another important cyclization pathway starting from a derivative of dichloro-nitroquinoline involves the formation of furoxans (1,2,5-oxadiazole 2-oxides). This synthesis begins with the conversion of 2,4-dichloro-3-nitroquinoline to 4-azido-2-chloro-3-nitroquinoline via a nucleophilic displacement reaction with sodium azide (B81097). sciforum.net The chlorine atom at the C-4 position is selectively replaced due to the electronic activation provided by the adjacent nitro group. Subsequent thermolysis of the resulting 4-azido derivative induces an intramolecular cyclization. sciforum.net This reaction proceeds through an electrocyclic mechanism involving the azide and the ortho-nitro group, leading to the formation of a new five-membered furoxan ring fused to the quinoline scaffold. sciforum.net

These examples demonstrate the utility of the dichloro-nitroquinoline framework in building complex, polycyclic heterocyclic molecules through sequential substitution and cyclization strategies.

Table 1: Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reagents | Product | Heterocyclic Ring Formed | Reference |

|---|

Investigation of Reaction Mechanisms and Intermediates

The reaction pathways involving this compound and its derivatives are governed by the interplay of the electron-withdrawing nitro group and the leaving group potential of the chloro substituents. The nitro group at the C-3 position strongly activates the C-4 position toward nucleophilic aromatic substitution (SNAr). This activation is a key mechanistic feature, facilitating the initial step in many syntheses, such as the displacement of the C-4 chloride by amines or azide ions. google.comsciforum.netsemanticscholar.org The increased electrophilicity of the C-4 carbon makes it highly susceptible to attack by nucleophiles. semanticscholar.org

In the formation of furoxan rings from 4-azido-3-nitroquinoline derivatives, the mechanism is described as an electrocyclic reaction. sciforum.net Thermolysis of the azide does not proceed via a free nitrene intermediate but rather through a concerted pericyclic process where the azide group interacts directly with the ortho-nitro group to form the 1,2,5-oxadiazole 2-oxide ring system. sciforum.net Differential scanning calorimetry (DSC) has been used to study the conditions for this exothermic cyclization. sciforum.net

The synthesis of imidazo[4,5-c]quinolines involves several distinct mechanistic steps and isolable intermediates. Following the initial SNAr reaction at C-4, the crucial intermediate is the 3-nitro-4-aminoquinoline derivative. google.com The subsequent step is the reduction of the nitro group to an amine, which yields a key 3,4-diaminoquinoline intermediate. google.comnih.gov This vicinal diamine is the direct precursor to the imidazole ring. The final cyclization with a one-carbon synthon like triethyl orthoformate proceeds via condensation and intramolecular dehydration to close the imidazole ring. google.com

In reactions where the azide group is reacted with a reducing agent like triphenylphosphine (B44618) instead of being thermolyzed, a phosphazene intermediate (e.g., R-N=P(Ph)3) is formed. sciforum.net This intermediate can then be cleaved to yield the corresponding aminoquinoline, providing an alternative pathway to the reduction of a nitro group. sciforum.net

Table 2: Key Intermediates in the Derivatization of Dichloro-nitroquinolines

| Reaction Type | Key Intermediate | Precursor | Subsequent Product | Mechanistic Role | Reference |

|---|---|---|---|---|---|

| Imidazole Annulation | 3,4-Diaminoquinoline derivative | 4-Amino-3-nitroquinoline derivative | Imidazo[4,5-c]quinoline | Vicinal diamine for ring closure | google.comnih.gov |

| Furoxan Annulation | 4-Azido-3-nitroquinoline derivative | 4-Chloro-3-nitroquinoline derivative | Furoxano[c]quinoline | Precursor for electrocyclic ring closure | sciforum.net |

| Azide Reduction | Phosphazene | 4-Azidoquinoline derivative | 4-Aminoquinoline derivative | Product of Staudinger reaction | sciforum.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HMQC, HMBC) data for 4,5-dichloro-3-nitroquinoline could be located. This information is crucial for the definitive assignment of proton and carbon environments within the molecule.

Infrared (IR) and Raman Spectroscopy

Detailed experimental IR and Raman spectra, which would identify the vibrational modes of the functional groups (C-Cl, NO₂, C=N, aromatic C-H), are not available in the public literature for this compound.

Mass Spectrometry (MS)

While the molecular weight is known (243.05 g/mol ), specific mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), have not been published for this compound. This data is essential for confirming the molecular weight and understanding the compound's fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no published UV-Vis absorption spectra for this compound. Such spectra would provide information about the electronic transitions and absorption properties of the compound.

Structural Elucidation of this compound: An Unresolved Crystallographic Portrait

As of the latest available scientific literature and crystallographic databases, a detailed experimental determination of the solid-state molecular conformation and crystal packing of this compound via single-crystal X-ray diffraction has not been publicly reported. Consequently, essential crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, remain uncharacterized.

While the synthesis and use of this compound as a chemical intermediate are documented, its final crystal structure is absent from prominent databases such as the Cambridge Structural Database (CSD). The CSD is a global repository for small-molecule organic and metal-organic crystal structures, and its lack of an entry for this specific compound indicates a gap in the current body of published research.

In the broader context of related compounds, X-ray crystallographic studies have been conducted on various other nitroquinoline derivatives. For instance, the crystal structures of 4-chloro-8-nitroquinoline (B1348196) and 8-(tert-butyl)-2-methyl-5-nitroquinoline have been elucidated, revealing details of their molecular planarity and intermolecular interactions, such as π-π stacking. nih.gov Similarly, derivatives of 2,4-dichloro-3-nitroquinoline (B146357), like 1-isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine, have been structurally characterized, providing insights into their conformations and crystal packing, which in this case involves weak aromatic π–π interactions.

The absence of specific crystallographic data for this compound means that a definitive analysis of its solid-state molecular conformation and the intricate details of its crystal packing, including intermolecular contacts and supramolecular architecture, cannot be provided at this time. Such an analysis would require the successful growth of single crystals of the compound and subsequent investigation using X-ray diffraction techniques.

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting molecular properties with high accuracy. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for predicting the geometry and reactivity of molecules. mdpi.com By calculating the electron density, DFT methods can elucidate the distribution of electrons within the this compound molecule, highlighting regions of high or low electron density. This information is crucial for understanding the molecule's stability and how it will interact with other chemical species.

The reactivity of this compound can also be explored using DFT. Descriptors such as the Fukui function and local softness can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net For instance, the presence of the nitro group and chlorine atoms is expected to make the quinoline (B57606) ring electron-deficient, thus susceptible to nucleophilic substitution reactions. mdpi.com DFT calculations can pinpoint which carbon atoms are most activated towards such reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. science.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. malayajournal.orgutm.my A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.58 | -1.23 | 5.35 |

| 8-Chloroquinoline | -6.72 | -1.45 | 5.27 |

| 8-Nitroquinoline (B147351) | -7.34 | -2.51 | 4.83 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -8.93 | -2.45 | 6.48 |

Note: The data in this table is representative of substituted quinolines and is included for illustrative purposes. Actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. uantwerpen.beresearchgate.net It plots the electrostatic potential onto the electron density surface of the molecule. uantwerpen.be Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. malayajournal.org Green indicates regions of neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the quinoline ring, particularly the carbon atoms bearing the chlorine and nitro substituents, would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com The MEP map provides a clear and intuitive picture of the molecule's reactivity, complementing the information obtained from FMO analysis. researchgate.net

Computational methods are increasingly used to predict spectroscopic data, which can be a valuable aid in structure elucidation and characterization. bohrium.comidc-online.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a reliable tool. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net For this compound, these predictions can help in the assignment of experimental spectra and confirm the molecular structure. The accuracy of these predictions can be high, especially when solvent effects are taken into account using models like the Polarizable Continuum Model (PCM). idc-online.comresearchgate.net

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C2 | 150.5 | 151.2 |

| C3 | 121.3 | 122.0 |

| C4 | 136.1 | 135.8 |

| C5 | 128.2 | 128.9 |

| C6 | 127.9 | 128.5 |

| C7 | 126.8 | 127.4 |

| C8 | 129.6 | 130.1 |

| C9 | 148.3 | 149.0 |

| C10 | 129.4 | 130.0 |

Note: This table provides an example of the correlation between experimental and calculated NMR data for a quinoline derivative and is for illustrative purposes.

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. science.gov TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum. mdpi.com For this compound, TD-DFT can predict the wavelengths of the principal electronic transitions, such as π → π* and n → π* transitions, and their corresponding oscillator strengths. researchgate.net These predictions can be compared with experimental spectra to understand the electronic properties of the molecule. science.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule or a small number of molecules, Molecular Dynamics (MD) simulations are better suited for exploring the conformational space and intermolecular interactions of a molecule in a more complex environment, such as in solution. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of how the molecule's conformation changes over time. nih.gov

For a relatively rigid molecule like this compound, MD simulations can still provide valuable information about the subtle conformational fluctuations and the orientation of the nitro group relative to the quinoline ring. More importantly, MD simulations can be used to study the interactions of this compound with solvent molecules or with a biological target, such as a protein active site. mdpi.com By simulating the molecule in a box of water molecules, for example, one can study its solvation and how water molecules arrange themselves around the solute. researchgate.net This information is crucial for understanding the molecule's solubility and how the solvent might influence its reactivity.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. mdpi.com For this compound, theoretical studies can be employed to explore the pathways of various reactions, such as nucleophilic aromatic substitution (S_NAr). mdpi.com

By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step of the reaction. mdpi.com For example, in a nucleophilic substitution reaction where a chlorine atom is displaced by a nucleophile, computational methods can be used to model the structure of the Meisenheimer complex (the intermediate) and the transition states leading to and from it. This allows for a detailed understanding of the reaction's feasibility and the factors that influence its rate. The calculated reaction energetics can then be compared with experimental kinetic data to validate the proposed mechanism. Such studies are invaluable for optimizing reaction conditions and for designing new synthetic routes.

Tautomerism and Isomerism Studies of Derivatives

Tautomerism, the interconversion of structural isomers, is a critical consideration in the study of heterocyclic compounds like quinoline derivatives, as the different forms can exhibit distinct chemical and biological properties. Computational methods, especially DFT, are frequently employed to investigate the relative stabilities of tautomers and the energetic barriers to their interconversion. rsc.org

While specific tautomerism studies on this compound are not extensively documented in publicly available literature, research on closely related substituted quinoline derivatives provides significant insights into the potential tautomeric equilibria. For instance, a study on 2-quinolyl-substituted 1,3-tropolones, which included dichlorinated quinoline moieties, investigated the thermodynamic equilibrium between their (OH) and (NH) tautomeric forms using DFT calculations. rsc.org The research found that the relative stability of the tautomers was influenced by the solvent environment, a common phenomenon in tautomeric systems. rsc.org

In this particular study of 2-quinolyl-1,3-tropolone derivatives, the aminoenone form (NH) was found to be the more stable tautomer for compounds exhibiting significant anti-cancer activity. rsc.org The calculated thermodynamic parameters for the tautomeric equilibrium in both the gas phase and in a polar solvent (DMSO) highlight the influence of the surrounding medium on tautomer stability. rsc.org

Table 1: Calculated Relative Free Gibbs Energy (ΔG, kcal/mol) for Tautomeric Equilibrium of a Dichloro-substituted Quinolyl-tropolone Derivative rsc.org

| Tautomeric Form | Gas Phase (ΔG) | DMSO (ΔG) |

| OH-form | 0.00 | 0.00 |

| NH-form | -5.79 | -7.53 |

This table illustrates the greater stability of the NH-form in both environments, with the stability being more pronounced in the polar solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent and selective molecules. dovepress.comnih.gov

While specific QSAR models for this compound were not found, numerous studies on various quinoline derivatives highlight the utility of this approach. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. dovepress.com

For example, a 3D-QSAR study on quinoline Schiff bases as inhibitors of enoyl acyl carrier protein reductase (an anti-tuberculosis target) developed robust CoMFA and CoMSIA models. dovepress.com These models, validated by statistical parameters, provided contour maps indicating which regions of the molecule could be modified to enhance activity. The study concluded that the presence of the quinoline ring and specific linkers were essential for anti-TB activity, and substitutions at certain positions with electronegative atoms were favorable. dovepress.com

Another study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents also developed a statistically significant QSAR model. nih.gov The model indicated that van der Waals volume, electron density, and electronegativity were pivotal for the observed biological activity. nih.gov The robustness of such models is typically assessed using a variety of statistical metrics, as shown in the table below for the quinolinone-based thiosemicarbazone study.

Table 2: Statistical Validation Parameters for a QSAR Model of Quinolinone-Based Anti-TB Agents nih.gov

| Parameter | Value | Description |

| R² | 0.83 | Coefficient of determination (goodness of fit) |

| F | 47.96 | Fisher test value (statistical significance) |

| s | 0.31 | Standard deviation of the regression |

| Q²_LOO | > 0.5 | Leave-one-out cross-validation coefficient |

| Q²_LMO | > 0.5 | Leave-many-out cross-validation coefficient |

| Q_boot | > 0.5 | Bootstrap validation coefficient |

High values for R² and the various Q² parameters, along with a high F-value, indicate a statistically robust and predictive QSAR model.

These examples from related quinoline derivatives demonstrate the power of QSAR in identifying key structural features for biological activity. For a compound like this compound, a similar QSAR approach would involve synthesizing a series of derivatives with varied substituents and correlating their measured biological activity with calculated molecular descriptors. The resulting models could then guide the design of new analogues with potentially improved therapeutic properties.

Conclusion

4,5-Dichloro-3-nitroquinoline is a highly functionalized chemical compound with considerable significance in synthetic and medicinal chemistry. While not typically an end-product, its value lies in its role as a versatile intermediate. The presence of two distinct chlorine atoms and a reducible nitro group on the privileged quinoline (B57606) scaffold provides chemists with a powerful tool for constructing complex heterocyclic molecules. Its application as a key building block for pharmacologically relevant systems, such as imidazoquinolines, underscores its importance in the ongoing search for novel therapeutic agents.

Exploration of Pharmacological Precursor Potential and Molecular Mechanisms of Action

Quinoline (B57606) Framework in Drug Design and Discovery

The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. For over two centuries, this moiety has been an invaluable scaffold for the development of therapeutic agents. nih.gov Its derivatives have demonstrated a wide range of pharmacological properties, including antimalarial, anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal effects. researchgate.netnih.gov

The synthetic versatility of the quinoline ring system allows for extensive structural modifications, enabling the generation of large libraries of diverse derivatives. arabjchem.org This adaptability is crucial for optimizing therapeutic efficacy and selectivity while minimizing adverse effects. The success of quinoline-based drugs, such as the antimalarial chloroquine and the antibacterial nitroxoline, highlights the framework's profound impact on medicine. nih.gov In oncology, numerous quinoline derivatives have been investigated for their ability to inhibit key targets in cancer progression, including tyrosine kinases and topoisomerases. arabjchem.org

4,5-Dichloro-3-nitroquinoline as a Building Block for Novel Drug Candidates

This compound is a highly functionalized quinoline derivative poised to serve as a versatile precursor in the synthesis of novel bioactive compounds. The strategic placement of its substituents—two chlorine atoms at positions 4 and 5, and a nitro group at position 3—provides multiple reactive sites for chemical modification.

The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as amines, ethers, and thioethers. The nitro group can be reduced to an amino group, which can then be further derivatized, or it can participate in other chemical transformations. This chemical reactivity enables the creation of a diverse range of novel quinoline derivatives, each with the potential for unique interactions with biological targets. By systematically modifying this core structure, medicinal chemists can explore structure-activity relationships (SAR) to design compounds with enhanced potency and target specificity.

Anti-cancer Activity Investigations at the Molecular Level

Derivatives of the quinoline scaffold are a significant focus of anti-cancer drug discovery, exhibiting a variety of mechanisms to inhibit tumor growth and survival. arabjchem.org Research into novel compounds derived from precursors like this compound is often guided by these established mechanisms of action.

Inhibition of Signaling Pathways (e.g., PI3K/mTOR pathway, EGFR)

Many malignancies are driven by the aberrant activation of cellular signaling pathways. The quinoline core has proven to be an effective framework for designing inhibitors that target critical components of these pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. The introduction of a nitro group at the 3-position of the quinoline core has been identified as a strategy for creating new antiproliferative agents that target EGFR-overexpressing tumor cell lines. nih.gov A study focused on designing and synthesizing novel 3-nitroquinoline derivatives found that several compounds exhibited potent inhibitory activities against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells, which are known to overexpress EGFR. nih.gov This suggests that the 3-nitroquinoline framework is a promising template for developing new anticancer agents. nih.gov

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. While specific studies on this compound derivatives are not detailed in the provided results, the broader class of quinoline-based compounds has been explored for its potential to inhibit this pathway. The development of molecules that can modulate this signaling cascade is a key strategy in modern oncology.

Modulation of Cellular Processes (e.g., Reactive Oxygen Species Generation)

Inducing oxidative stress within cancer cells is a recognized therapeutic strategy. Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, leading to cell death.

Several quinoline derivatives exert their anticancer effects through the generation of ROS. For example, the 8-hydroxyquinoline derivative Nitroxoline (NQ) has been shown to increase intracellular ROS generation, an effect that is significantly enhanced by the presence of copper. nih.gov This mechanism distinguishes it from other halogenated 8-hydroxyquinolines like clioquinol. nih.gov The ability of certain quinoline structures to chelate metal ions can facilitate redox cycling and promote the production of ROS, making this a key mechanism of action for potential anticancer agents derived from the nitroquinoline scaffold. researchgate.net

Molecular Interactions with Biological Targets

The efficacy of a drug candidate is determined by its interaction with specific biological targets. For quinoline-based anticancer agents, these targets are diverse and include enzymes and nucleic acids.

Computational methods like molecular docking are often used to predict how these compounds bind to their targets. For instance, studies on other quinoline derivatives have suggested that they can interact with enzymes like cathepsin B, which is involved in tumor invasion and migration. researchgate.net The proposed anticancer mechanisms for nitroxoline, a related nitroquinoline, include the inhibition of enzymes such as MetAP2 and sirtuins (SIRT1 and 2), which leads to an increase in p53 levels and ultimately induces senescence in endothelial cells, a key anti-angiogenic effect. researchgate.net These studies provide a framework for investigating the potential molecular targets of novel derivatives synthesized from this compound.

Antimicrobial and Antifungal Activity Studies (Mechanism-based)

The quinoline scaffold is historically significant for its role in antimicrobial therapy. nih.gov The derivatization of this core structure continues to yield compounds with potent activity against a wide range of bacterial and fungal pathogens. researchgate.net

Mechanism-based studies of quinoline derivatives have revealed several ways they combat microbial growth. One primary mechanism is the chelation of essential metal cations, which can disrupt microbial metal homeostasis and interfere with the integrity of the bacterial outer membrane. researchgate.net Some quinoline derivatives, particularly the diarylquinoline bedaquiline, act by inhibiting mycobacterial ATP synthase, a novel mechanism for treating multi-drug resistant tuberculosis. mdpi.com

In the realm of antifungal agents, quinoline derivatives have shown efficacy against yeasts like Candida species and filamentous fungi. nih.gov Studies on certain quinoline compounds suggest their mechanism of action involves causing abnormal morphology of the fungal cell membrane, leading to increased permeability and the leakage of cellular contents. acs.org The development of new derivatives from this compound could yield novel agents that exploit these or other microbial-specific pathways.

The following table summarizes the biological activities and mechanisms of various quinoline derivatives discussed.

| Compound Class/Example | Biological Activity | Target/Mechanism of Action | Target Organism/Cell Line |

| 3-Nitroquinolines | Anticancer | EGFR Inhibition | A431 (epidermoid carcinoma), MDA-MB-468 (breast cancer) nih.gov |

| Nitroxoline (NQ) | Anticancer, Antibacterial | ROS Generation, MetAP2/Sirtuin Inhibition, Metal Chelation nih.govresearchgate.netresearchgate.net | Human cancer cells, Various bacteria |

| Bedaquiline | Antibacterial | Mycobacterial ATP Synthase Inhibition | Mycobacterium tuberculosis mdpi.com |

| Quinine-inspired derivatives | Antifungal | Increased Cell Membrane Permeability | Botrytis cinerea, Sclerotinia sclerotiorum acs.org |

| Clioquinol | Anticancer, Antibiotic | Proteasome Inhibition, NF-kappa B Inhibition nih.gov | Human cancer cells |

Inhibition of Bacterial and Fungal Growth (In Vitro Studies)

Direct in vitro studies detailing the specific antibacterial and antifungal efficacy of this compound, including data such as Minimum Inhibitory Concentration (MIC) values, are not readily found in the reviewed literature. However, the general class of quinoline derivatives is well-documented for its antimicrobial properties. crimsonpublishers.com For instance, certain 8-hydroxyquinoline derivatives have shown a wide range of biological activities, including antifungal effects. nih.gov Similarly, other substituted quinolines have been synthesized and evaluated for their activity against various bacterial and fungal strains. researchgate.netnih.gov The presence of halogen and nitro groups on aromatic rings is a common feature in many antimicrobial compounds, suggesting that this compound could theoretically possess such activities. mdpi.com

Table 1: Examples of Antimicrobial Activity in Substituted Quinolines

| Compound Class | Organism Type | Observed Activity |

| 8-Hydroxyquinolines | Fungi | Antifungal activity demonstrated nih.gov |

| 2,7-dichloroquinoline derivatives | Bacteria | Moderate activity against S. aureus and P. aeruginosa researchgate.net |

| Quinoxaline Derivatives | Bacteria & Fungi | Broad-spectrum antimicrobial activity nih.gov |

Note: This table provides examples from the broader quinoline family and does not represent data for this compound.

Exploration of Specific Molecular Targets in Microorganisms

The precise molecular targets of this compound in microorganisms have not been specifically elucidated in the available research. For the broader quinoline class, several mechanisms of action have been proposed. One of the well-known mechanisms for some quinoline-based drugs is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Other potential mechanisms could involve the disruption of cell wall synthesis or interference with other critical metabolic pathways. The nitro group, in particular, can be a key pharmacophore; in other classes of compounds, it is known to be reduced within microbial cells to produce reactive nitrogen species that can damage cellular components.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Specific Structure-Activity Relationship (SAR) studies for this compound are not available in the reviewed scientific literature. SAR studies on other quinoline derivatives have provided valuable insights into how chemical modifications influence biological activity. nih.govmdpi.com For example, in some series of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines, the nature and position of substituents on the aromatic rings were found to significantly affect their cytotoxic properties. acs.org It was noted that derivatives with a hydroxyl group at the 8-position generally exhibited different molecular geometries compared to those with a nitro group at the same position, which in turn influenced their supramolecular structures and biological activity. acs.org A systematic SAR analysis of substituted 4-quinolinamines identified specific structural features that were crucial for their inhibitory effects on immunostimulatory CpG-oligodeoxynucleotides. nih.gov These examples underscore the principle that the type and position of substituents—such as the chloro and nitro groups in this compound—are critical determinants of a molecule's biological profile.

Development of Fluorescent Probes and Chemical Tools for Biological Research

There is no specific information available on the use of this compound in the development of fluorescent probes. However, the quinoline scaffold itself is a highly valuable and frequently used fluorophore in the design of chemical tools for biological research. crimsonpublishers.comresearchgate.net Quinoline-based probes are prized for their favorable photophysical properties, which can be finely tuned through chemical modification. nih.govarabjchem.org

The modular nature of quinoline synthesis allows for the strategic introduction of different functional groups to alter properties such as emission wavelength, quantum yield, and sensitivity to specific analytes or environmental conditions (e.g., pH). nih.govarabjchem.org Researchers have successfully developed quinoline-based fluorescent sensors for a variety of applications, including the detection of metal ions like Zn(II) and for live-cell imaging. nih.govnanobioletters.com The inherent fluorescence of the quinoline core makes it an attractive starting point for creating novel probes to visualize and study dynamic processes within biological systems. crimsonpublishers.com

Applications in Advanced Materials and Chemical Technologies

4,5-Dichloro-3-nitroquinoline as a Key Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. The quinoline (B57606) ring system, substituted with two chlorine atoms and an electron-withdrawing nitro group, possesses multiple sites susceptible to nucleophilic substitution. The chlorine atoms, particularly the one at the 4-position, are activated by the adjacent nitro group, making them good leaving groups in reactions with various nucleophiles.

For instance, in the closely related isomer 4,7-dichloro-3-nitroquinoline (B1505302), the electron-withdrawing nitro group significantly increases the electrophilicity and reactivity of the C-4 position. nih.govmdpi.com This heightened reactivity facilitates condensation reactions, such as those with amines, which can proceed rapidly and in high yields. nih.govmdpi.com This principle suggests that this compound would exhibit similar reactivity, allowing for the strategic replacement of the chlorine atoms to build more complex molecular architectures. This makes the compound a versatile precursor for creating a diverse range of substituted quinoline derivatives for further chemical exploration.

Potential in the Development of Dyes and Pigments

While specific research detailing the use of this compound in dye and pigment synthesis is not extensively documented, the inherent structural characteristics of the quinoline nucleus suggest its potential in this field. Quinoline itself is a chromophore found in certain classes of dyes. The introduction of substituents like nitro (-NO2) and chloro (-Cl) groups can modify the electronic properties of the aromatic system. These groups, known as auxochromes, can alter the wavelength of light absorbed by the molecule, thereby influencing its color. The reactive chlorine atoms on the this compound backbone offer convenient handles for attaching other chromophoric or auxochromic systems, potentially leading to the synthesis of novel colorants with unique properties. Azo dyes, for example, are a major class of organic colorants synthesized via the reaction of a diazo compound with a coupling component, which can include aromatic amines or phenols. nbinno.com The reactive nature of this compound makes it a candidate for derivatization into such coupling components or other dye precursors.

Utilization in Agrochemical Research and Development

Halogenated and nitrated aromatic compounds are prevalent structural motifs in many agrochemicals, including herbicides and fungicides. For example, 2,4-Dichloro-5-nitrophenol is a known key intermediate in the synthesis of the herbicide Oxadiazon. google.com Similarly, a patent for the production of 4,5-dichloro-2-nitro-aniline notes that it is an important intermediate for manufacturing crop protection agents. kfupm.edu.sa Although direct studies on the agrochemical applications of this compound are limited, its structural similarity to these active precursors suggests its potential as a valuable building block in the synthesis of new plant protection agents. The dichloro and nitro-substituted quinoline framework could be modified to produce compounds with potential herbicidal, insecticidal, or fungicidal activities, making it a target of interest for discovery and development in the agrochemical industry.

Mechanistic Studies of Corrosion Inhibition for Metal Surfaces

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. researchgate.netderpharmachemica.comjmaterenvironsci.com The mechanism of inhibition is primarily based on the adsorption of the organic molecules onto the metal surface, forming a protective film that shields the metal from the corrosive medium. najah.edubiointerfaceresearch.com

The effectiveness of quinoline-based inhibitors is attributed to several molecular features that would be present in this compound:

Heteroatoms: The nitrogen atom in the quinoline ring and the oxygen atoms in the nitro group possess lone pairs of electrons. These can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds. jmaterenvironsci.com

π-Electrons: The aromatic quinoline ring provides a source of π-electrons, which can interact with the metal surface, further strengthening the adsorption process. researchgate.net

Surface Coverage: By adsorbing onto the metal, the inhibitor molecules displace water and corrosive ions, effectively blocking the active sites for corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution).

Studies on various quinoline derivatives show that they typically function as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. najah.edubiointerfaceresearch.com The adsorption process generally follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. najah.edubiointerfaceresearch.com It is therefore highly probable that this compound would act as a corrosion inhibitor through this adsorption-based mechanism.

| Molecular Feature | Role in Corrosion Inhibition |

| Quinoline Ring (N-atom) | Adsorption on metal surface via lone pair electrons, forming a coordinate bond. |

| Aromatic System (π-electrons) | Enhances adsorption through π-electron interaction with metal d-orbitals. |

| Nitro Group (O-atoms) | Provides additional sites with lone pair electrons for stronger surface coordination. |

| Chlorine Atoms | Influence electron distribution in the ring, potentially enhancing adsorption. |

Role in the Synthesis of Specialized Reagents and Ligands

The high reactivity of this compound makes it an attractive starting material for the synthesis of specialized chemical reagents and ligands. The quinoline nitrogen atom possesses chelating properties, and the core structure can be elaborated to create multidentate ligands capable of forming stable complexes with metal ions. Such ligands are crucial in various areas of chemistry, including catalysis, analytical chemistry, and materials science.

The reactive chlorine atoms allow for the introduction of a wide range of functional groups through nucleophilic substitution. This enables the design of bespoke molecules with specific properties. For example, by reacting this compound with molecules containing thiol, amine, or alcohol groups, it is possible to construct complex ligands with tailored electronic and steric properties for specific applications in coordination chemistry or as reagents in organic synthesis.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of functionalized quinolines is a mature field, yet the pursuit of efficiency and sustainability remains a primary objective. Traditional methods for synthesizing related compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, often involve multi-step sequences including cyclization, nitration, and chlorination. atlantis-press.com For instance, a common approach to creating dichloro-nitroquinoline structures involves the treatment of a dihydroxy-nitroquinoline precursor with reagents like phosphorus oxychloride (POCl₃) in the presence of a base. echemi.com

Future research is focused on developing greener and more efficient synthetic routes. This includes the adoption of continuous flow chemistry, which can enhance reaction safety, improve scalability, and allow for rapid optimization of reaction conditions. acs.org The use of microwave-assisted synthesis is another avenue that has shown promise in accelerating reactions and improving yields for quinoline (B57606) derivatives. frontiersin.org The development of catalytic methods that minimize waste and avoid harsh reagents is a critical goal for the sustainable production of 4,5-Dichloro-3-nitroquinoline and its analogs.

Table 1: Comparison of Synthetic Methodologies for Quinolines

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh reagents, multi-step, potential for thermal runaway. | Current primary methods are likely based on these principles. echemi.com |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, higher yields. frontiersin.org | Scalability can be a challenge. | Can significantly reduce reaction times for cyclization or functionalization steps. |

| Continuous Flow Chemistry | Enhanced safety, precise control over parameters, easy scalability, faster optimization. acs.org | Higher initial equipment cost. | Ideal for managing exothermic nitration or chlorination steps safely and efficiently. |

| Catalytic C-H Activation | High atom economy, reduces pre-functionalization steps. mdpi.com | Catalyst cost and removal can be issues. | Could enable direct and selective introduction of functional groups onto the quinoline core. |

Chemo- and Regioselective Functionalization for Enhanced Biological Specificity

The presence of multiple reactive sites on this compound—the two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), the nitro group which can be reduced, and several C-H bonds that can be functionalized—makes chemo- and regioselectivity a paramount challenge. mdpi.com The electron-withdrawing nitro group activates the chlorine atoms, particularly the one at the C4 position, for SNAr reactions.

Future research will heavily rely on transition metal catalysis to achieve site-selective C-H functionalization. mdpi.com By choosing the appropriate metal catalyst and directing group, it is possible to selectively modify specific positions on the quinoline ring, allowing for the synthesis of derivatives with precisely tuned biological activities. For example, palladium- or copper-catalyzed reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific C-H positions, a strategy that is more atom-economical than traditional cross-coupling reactions requiring pre-functionalized starting materials. mdpi.com This level of control is essential for developing compounds that can interact with biological targets with high specificity, thereby enhancing therapeutic efficacy.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be applied to the study of this compound to accelerate the design and development of new derivatives. ML models, particularly artificial neural networks, can be trained on existing datasets of quinoline compounds to predict the regioselectivity of chemical reactions, such as electrophilic substitution. researchgate.netdoaj.org This allows chemists to rapidly identify the most likely sites of reactivity and design synthetic routes more efficiently. doaj.org

Furthermore, generative AI models can design novel molecular structures based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a particular protein target or desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netspringernature.com By integrating AI and ML, researchers can navigate the vast chemical space of possible derivatives more effectively, prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Table 2: Applications of AI and ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict properties like reactivity, toxicity, and biological activity. nih.govdoaj.org | Reduces the need for extensive trial-and-error synthesis and screening. |

| De Novo Drug Design | Generative models create novel molecular structures with desired characteristics. nih.gov | Accelerates the discovery of new lead compounds based on the core scaffold. |

| Retrosynthetic Analysis | AI tools predict potential synthetic pathways for target molecules. researchgate.net | Assists chemists in planning more efficient and viable syntheses. |

| Virtual Screening | ML models rapidly screen large virtual libraries of derivatives against biological targets. nih.gov | Identifies promising candidates for further experimental validation at a lower cost. |

Expanding the Scope of Derived Scaffolds for Diverse Chemical and Biological Applications

The this compound core is a "privileged structure" that can serve as the foundation for a wide array of more complex molecular scaffolds. frontiersin.orgmdpi.com By strategically modifying the chlorine and nitro substituents, this compound can be transformed into a diverse library of derivatives with applications in various fields. For instance, linking the quinoline core to other pharmacophores, such as chalcones, can produce hybrid molecules with potent anticancer activities. mdpi.com

Future work will focus on using this compound as a versatile starting material to build novel heterocyclic systems. nih.gov The functional groups allow for annulation reactions, where new rings are fused onto the quinoline framework, leading to polycyclic structures with unique three-dimensional shapes. These new scaffolds can be explored for their potential as anticancer agents, anti-inflammatory drugs, or materials for organic electronics. frontiersin.orgnih.gov The ability to systematically modify the periphery of the quinoline core enables the fine-tuning of its properties for a multitude of chemical and biological applications.

Exploration of New Catalytic Transformations Involving Nitroquinolines

Catalytic transformations are central to modern organic synthesis, offering efficient and selective ways to modify molecules. capsoln.com For this compound, a key catalytic transformation is the reduction of the nitro group. This reaction is critical as it converts the strongly electron-withdrawing nitro group into a versatile amino group, which can then be further functionalized. This nitroreduction can be catalyzed by various enzyme systems, such as aldo-keto reductases (AKRs), or by traditional metal catalysts like palladium on carbon (Pd/C) with a hydrogen source. nih.gov

Beyond nitroreduction, the chlorine atoms on the ring are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents at the C4 and C5 positions. Emerging research directions include the use of novel catalytic systems, such as photoredox catalysis, to enable new types of transformations that are not accessible through traditional thermal methods. Exploring these new catalytic avenues will unlock unprecedented ways to functionalize the this compound scaffold, leading to the discovery of molecules with novel functions.

Table 3: Potential Catalytic Transformations for this compound

| Transformation | Reagents/Catalyst | Functional Group Targeted | Resulting Structure |

| Nitro Reduction | H₂, Pd/C or Fe/HCl or AKR enzymes nih.gov | 3-Nitro | 3-Amino-4,5-dichloroquinoline |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Chloro and/or 5-Chloro | 4-Aryl and/or 5-Aryl substituted derivative |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | 4-Chloro and/or 5-Chloro | 4-Amino and/or 5-Amino substituted derivative |

| C-H Arylation | Aryl halide, Pd catalyst | C-H bonds (e.g., C2, C8) | Direct arylation of the quinoline core |

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4,5-Dichloro-3-nitroquinoline, and how should data interpretation be approached?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions on the quinoline ring and assess electronic effects from chlorine and nitro groups. For example, chlorine substituents induce deshielding in adjacent protons . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight and fragmentation patterns, distinguishing between positional isomers (e.g., 4,5- vs. 4,7-dichloro derivatives) . Infrared (IR) spectroscopy identifies nitro group stretching vibrations (~1520–1350 cm⁻¹) and C-Cl bonds (~750–550 cm⁻¹) . Cross-reference spectral data with computational tools (e.g., Gaussian-based DFT simulations) to resolve ambiguities.

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

- Methodological Answer : Start with a Skraup or Friedländer quinoline synthesis, followed by selective nitration and chlorination. For nitration, use fuming HNO₃ in H₂SO₄ at 0–5°C to avoid over-nitration. Chlorination via POCl₃ or Cl₂ gas requires careful stoichiometry to prevent di-/tri-chlorinated byproducts . Monitor reaction progress with TLC (silica gel, hexane/EtOAc) and purify intermediates via column chromatography. Report yields and impurity profiles using HPLC-MS .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM). For stability, incubate the compound in PBS (pH 7.4), ethanol, and DMSO at 37°C for 24–72 hours, analyzing degradation via HPLC-UV at 254 nm . Nitro groups may hydrolyze under alkaline conditions; thus, avoid aqueous bases unless stabilized by electron-withdrawing substituents .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group at C3 deactivates the quinoline ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids in DMF/H₂O at 80–100°C. The C4 and C5 chloro groups act as leaving groups; monitor regioselectivity via 1H NMR (e.g., coupling at C4 vs. C5) . Computational modeling (e.g., Fukui indices) predicts reactive sites for functionalization .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : If biological activity varies unexpectedly, reassess purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography. Perform dose-response assays in triplicate to rule out assay variability. Use molecular docking (AutoDock Vina) to evaluate binding interactions with target proteins (e.g., kinase inhibitors) and correlate with experimental IC₅₀ values. Publish raw data and statistical analyses (ANOVA, p-values) to support reproducibility .

Q. How can computational chemistry predict the photophysical properties of this compound for optoelectronic applications?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations (B3LYP/6-311+G(d,p)) to simulate UV-Vis spectra. Compare computed λmax with experimental data from ethanol solutions (200–400 nm). The nitro group’s n→π* transitions dominate absorption; chloro substituents redshift the spectrum via inductive effects . Validate results with cyclic voltammetry to estimate HOMO-LUMO gaps .

Q. What protocols ensure reliable quantification of this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Develop a LC-MS/MS method with deuterated internal standards. Use a C18 column (50°C) and gradient elution (0.1% formic acid in H₂O/MeCN). Optimize MRM transitions for the parent ion (e.g., m/z 257 → 221 for [M+H]+). Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Account for matrix effects by comparing slopes in plasma vs. solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.